molecular formula C19H20N4O2S B2452709 N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 667887-74-3

N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2452709
CAS RN: 667887-74-3
M. Wt: 368.46
InChI Key: JNSBFTJRAKZUGU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Properties

  • A study by Banister et al. (2012) discusses a practical multigram approach to synthesize a class of ligands targeting the translocator protein (TSPO), which includes analogs similar to the specified compound. This research highlights improvements in synthesis, including the isolation of intermediates without chromatography (Banister et al., 2012).

Chemical Synthesis Techniques

  • Research by Dave and Patel (2001) on the synthesis of 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones and their S-Alkylation under Phase Transfer Conditions provides insights into the chemical synthesis techniques for similar compounds. Their work includes a comparative study of N vs S alkylation of ambident 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones (Dave & Patel, 2001).

Antitumor Activity

  • Gangjee et al. (2005) designed and synthesized two novel classical antifolates, which include pyrrolo[2,3-d]pyrimidine scaffolds, demonstrating potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase. This suggests potential applications in antitumor therapies (Gangjee et al., 2005).

Anticonvulsant Research

  • Severina et al. (2020) conducted an in silico and in vivo pharmacological study of a compound structurally related to the specified chemical, showing promise as an anticonvulsant. This highlights the potential application in epilepsy treatment (Severina et al., 2020).

Molecular Docking Studies

  • The same research by Severina et al. (2020) also delves into molecular docking studies, indicating the mechanism of anticonvulsant activity and the interaction with biological targets, which can be relevant for the specified compound (Severina et al., 2020).

Synthesis and Biological Screening

  • Khan et al. (2019) synthesized a series of derivatives structurally related to the specified compound, testing them for antibacterial, antifungal, and anthelmintic activity. This research could inform similar applications for N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide (Khan et al., 2019).

properties

IUPAC Name

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10-5-6-14(11(2)7-10)21-15(24)9-26-19-22-17-16(18(25)23-19)12(3)8-13(4)20-17/h5-8H,9H2,1-4H3,(H,21,24)(H,20,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBFTJRAKZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

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